1H-Cyclopropa[3,4]pyrrolo[1,2-B]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Cyclopropa[3,4]pyrrolo[1,2-B]pyridazine is a heterocyclic compound characterized by a unique structure that includes a cyclopropane ring fused to a pyrrolo[1,2-B]pyridazine core.
Vorbereitungsmethoden
The synthesis of 1H-Cyclopropa[3,4]pyrrolo[1,2-B]pyridazine typically involves multi-step processes that include cycloaddition and condensation reactionsThe reaction conditions often involve the use of catalysts such as Cs2CO3 in DMSO . Industrial production methods are still under development, focusing on optimizing yield and purity while minimizing environmental impact .
Analyse Chemischer Reaktionen
1H-Cyclopropa[3,4]pyrrolo[1,2-B]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1H-Cyclopropa[3,4]pyrrolo[1,2-B]pyridazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 1H-Cyclopropa[3,4]pyrrolo[1,2-B]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways that are crucial for cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
1H-Cyclopropa[3,4]pyrrolo[1,2-B]pyridazine can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-B]pyridine: This compound shares a similar pyrrolo core but differs in its substitution pattern and biological activity.
Pyridazine Derivatives: These compounds have a pyridazine ring and exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Pyrrolo[1,2-B]cinnolines: These compounds are structurally related but have different applications and chemical properties.
Eigenschaften
CAS-Nummer |
70471-91-9 |
---|---|
Molekularformel |
C8H6N2 |
Molekulargewicht |
130.15 g/mol |
IUPAC-Name |
6,7-diazatricyclo[4.4.0.02,4]deca-1(10),2,4,8-tetraene |
InChI |
InChI=1S/C8H6N2/c1-2-8-7-4-6(7)5-10(8)9-3-1/h1-5,9H |
InChI-Schlüssel |
VIDVTAHYOHEDGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNN2C=C3C=C3C2=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.